molecular formula C6H13BrO B14291954 1-Hexanol, 2-bromo- CAS No. 112586-72-8

1-Hexanol, 2-bromo-

Cat. No.: B14291954
CAS No.: 112586-72-8
M. Wt: 181.07 g/mol
InChI Key: UDTQSJGIFBAXRT-UHFFFAOYSA-N
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Description

1-Hexanol, 2-bromo- is an organic compound with the molecular formula C6H13BrO. It is a brominated alcohol, specifically a primary alcohol with a bromine atom attached to the second carbon of the hexanol chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

1-Hexanol, 2-bromo- can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like diethyl ether. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a bromine atom .

Industrial production methods may involve the use of more efficient and scalable processes, such as the use of bromine and a catalyst to achieve the desired bromination of 1-hexanol. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .

Mechanism of Action

The mechanism of action of 1-Hexanol, 2-bromo- involves its ability to participate in nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different products. This reactivity is exploited in organic synthesis to introduce functional groups into molecules .

Comparison with Similar Compounds

1-Hexanol, 2-bromo- can be compared with other brominated alcohols, such as 1-bromo-2-hexanol and 6-bromo-1-hexanol. These compounds share similar reactivity patterns but differ in the position of the bromine atom on the carbon chain. The unique position of the bromine atom in 1-Hexanol, 2-bromo- makes it particularly useful in specific synthetic applications where regioselectivity is important .

Similar compounds include:

Properties

IUPAC Name

2-bromohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-2-3-4-6(7)5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTQSJGIFBAXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449191
Record name 1-Hexanol, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112586-72-8
Record name 1-Hexanol, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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